molecular formula C11H17NO3 B2526425 tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate CAS No. 1335032-02-4

tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate

Cat. No.: B2526425
CAS No.: 1335032-02-4
M. Wt: 211.261
InChI Key: WBSVYTMBRVVEOO-SFYZADRCSA-N
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Description

tert-Butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject for chemical research. This compound is characterized by its bicyclo[3.2.0]heptane core, which includes an azabicyclo moiety and a tert-butyl ester group. It is often used in organic synthesis and medicinal chemistry due to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic ketone, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

tert-Butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate exerts its effects involves its interaction with specific molecular targets. The azabicyclo moiety can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7(8)9(12)13/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSVYTMBRVVEOO-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CCC[C@H]2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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